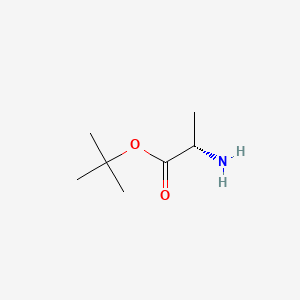

tert-Butyl L-alaninate

Vue d'ensemble

Description

tert-Butyl L-alaninate: is a chemical compound with the molecular formula C7H15NO2. It is an ester derivative of L-alanine, where the carboxyl group of L-alanine is esterified with tert-butyl alcohol. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: tert-Butyl L-alaninate can be synthesized through the esterification of L-alanine with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of L-alanine and tert-butyl alcohol into a reactor with an acid catalyst. The reaction mixture is then heated and stirred to promote esterification. The product is separated and purified using industrial-scale distillation and crystallization techniques.

Analyse Des Réactions Chimiques

Deprotection Reactions

The tert-butyl ester group serves as a transient protecting moiety, removable under specific conditions to regenerate the free carboxylic acid.

Table 1: Deprotection Methods and Outcomes

<sup>†</sup>CID performed in mass spectrometry workflows for peptide sequencing.

Key Findings:

-

Basic Hydrolysis : A study demonstrated 98% conversion efficiency using NaHCO<sub>3</sub> in methanol/water (2:1) at room temperature for 4 hours .

-

Gas-Phase Deprotection : CID of tert-butyl L-alaninate derivatives generates a ketene intermediate, enabling subsequent amide bond formation (Figure 1b in ).

Peptide Bond Formation

This compound participates in solid-phase and gas-phase peptide synthesis as a carboxyl-protected building block.

Table 3: Observed Side Reactions

Critical Observations:

Applications De Recherche Scientifique

Chemical Synthesis

Peptide Synthesis

- Role as a Protecting Group : tert-Butyl L-alaninate is widely employed as a protecting group for the carboxyl group of amino acids in peptide synthesis. This prevents unwanted reactions during the stepwise assembly of peptides, allowing for more controlled synthesis processes.

- Mechanism : The tert-butyl group can be selectively removed under mild acidic conditions, which facilitates subsequent reactions involving the carboxyl group.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Ease of Removal | Common Applications |

|---|---|---|---|

| This compound | High | Mild Acid | Peptide synthesis |

| Benzyl | Moderate | Strong Acid | Peptide and carbohydrate synthesis |

| Fmoc | High | Base | Solid-phase peptide synthesis |

Biological Research

Building Block for Bioactive Compounds

- This compound is utilized in synthesizing various bioactive peptides and proteins, which are crucial for studying enzyme-substrate interactions and protein folding mechanisms .

- Its structural properties contribute to understanding metabolic pathways and amino acid behavior in biological systems .

Case Study: Enzyme Interaction

In a study focusing on pancreatic ductal adenocarcinoma (PDAC) cells, researchers utilized alanine derivatives to explore how neutral amino acid transporters facilitate metabolic exchanges between cells. The incorporation of labeled alanine derivatives demonstrated significant metabolic turnover, highlighting the importance of alanine in cellular metabolism .

Pharmaceutical Applications

Drug Development

- The compound is integral in developing pharmaceutical intermediates and active pharmaceutical ingredients. It aids in synthesizing drugs targeting specific enzymes or receptors within the body .

- Its ability to enhance solubility and stability makes it a valuable component in pharmaceutical formulations, particularly for compounds that require precise delivery mechanisms .

Table 2: Key Pharmaceutical Applications of this compound

Industrial Uses

Specialty Chemicals and Agrochemicals

- In industrial settings, this compound is employed to produce specialty chemicals and agrochemicals, serving as a precursor for various functional materials.

- Its unique properties allow for enhanced performance in applications requiring specific chemical functionalities.

Mécanisme D'action

The mechanism of action of tert-Butyl L-alaninate involves its role as a protecting group in peptide synthesis. It prevents the carboxyl group of L-alanine from participating in unwanted reactions during the synthesis process. The tert-butyl group can be selectively removed under mild acidic conditions, allowing the carboxyl group to participate in subsequent reactions.

Molecular Targets and Pathways: this compound primarily targets the carboxyl group of amino acids in peptide synthesis. It interacts with various enzymes and reagents involved in the synthesis process, ensuring the selective protection and deprotection of functional groups.

Comparaison Avec Des Composés Similaires

tert-Butyl glycinate: An ester derivative of glycine used in peptide synthesis.

tert-Butyl L-phenylalaninate: An ester derivative of L-phenylalanine used in the synthesis of bioactive peptides.

tert-Butyl L-serinate: An ester derivative of L-serine used in the synthesis of peptides and proteins.

Uniqueness: tert-Butyl L-alaninate is unique due to its specific structure and reactivity. It provides selective protection for the carboxyl group of L-alanine, making it highly valuable in peptide synthesis. Its stability and ease of removal under mild conditions make it a preferred choice among similar compounds.

Activité Biologique

tert-Butyl L-alaninate, a derivative of L-alanine, is an ester formed by the reaction of L-alanine with tert-butyl alcohol. This compound has garnered attention in various fields, including organic chemistry, biochemistry, and pharmaceuticals, due to its unique properties and applications. This article explores the biological activity of this compound, focusing on its role in peptide synthesis, potential therapeutic applications, and research findings.

- Molecular Formula : C₇H₁₅NO₂

- Molecular Weight : 145.20 g/mol

- Structure : The compound features a tert-butyl group attached to the amino acid alanine, enhancing its stability and reactivity in chemical reactions.

Applications in Peptide Synthesis

This compound is widely utilized as a protecting group in peptide synthesis. The carboxyl group of L-alanine is protected by the tert-butyl group, preventing unwanted reactions during the stepwise synthesis of peptides. This selectivity is crucial for synthesizing complex peptides and proteins with specific biological activities.

The mechanism involves:

- Protection : The tert-butyl group shields the carboxyl group from reacting during peptide coupling.

- Deprotection : Under mild acidic conditions, the tert-butyl group can be removed, allowing the carboxyl group to participate in further reactions.

Biological Activity and Therapeutic Potential

Research indicates that this compound has several biological activities that may be exploited in therapeutic contexts.

Case Studies and Research Findings

-

Cancer Research :

- A study demonstrated that derivatives of alanine, including this compound, can induce apoptosis in cancer cells. Specifically, compounds derived from alanine were shown to activate p53-dependent pathways, leading to increased apoptosis markers such as cleaved poly (ADP-ribose) polymerase (PARP) .

- Another study highlighted that alanine derivatives could suppress cancer stem cell signals and induce apoptosis through mechanisms involving the PI3K/Akt pathway .

-

Peptide-Based Drug Development :

- In pharmaceutical research, this compound serves as a building block for synthesizing bioactive peptides that target specific receptors or enzymes in the body. Its stability allows for more efficient synthesis of drug candidates .

- Toxicological Studies :

Comparative Analysis with Similar Compounds

| Compound | Application | Unique Features |

|---|---|---|

| tert-Butyl Glycinate | Peptide synthesis | Similar protective properties but less steric hindrance. |

| tert-Butyl L-Phenylalaninate | Bioactive peptide synthesis | Enhanced aromatic interactions due to phenyl group. |

| tert-Butyl L-Serinate | Peptide synthesis | Useful for synthesizing serine-containing peptides. |

Propriétés

IUPAC Name |

tert-butyl (2S)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(8)6(9)10-7(2,3)4/h5H,8H2,1-4H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHVYFBSLOMRCU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176074 | |

| Record name | tert-Butyl L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21691-50-9 | |

| Record name | L-Alanine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21691-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl L-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021691509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the function of tert-butyl L-alaninate in the synthesis of the ACE inhibitors described in the paper?

A1: In this study, this compound serves as a key reagent in the multi-step synthesis of N-[(1S)-1-carboxy-5-(4-piperidyl)pentyl]-L-alanine derivatives. These derivatives demonstrate potent ACE inhibitory activity. Specifically, this compound reacts with an intermediate compound, (1S)-5-(1-benzyloxycarbonyl-4-piperidyl)-1-ethoxycarbonylpentyl methanesulfonate, to introduce the L-alanine moiety into the target molecule structure. [] This step is crucial for achieving the desired stereochemistry and overall structure of the final ACE inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.